3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid: is a heterocyclic compound that features a pyrazine ring substituted with amino, prop-2-ynoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-ynoxy group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazine-2-carboxylic acid
- 5-Prop-2-ynoxy-3-pyrazinecarboxylic acid
- 3-Amino-5-methoxypyrazine-2-carboxylic acid
Uniqueness
3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid is unique due to the presence of both the amino and prop-2-ynoxy groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-amino-5-prop-2-ynoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-5-4-10-6(8(12)13)7(9)11-5/h1,4H,3H2,(H2,9,11)(H,12,13) |
InChI Key |
ZKCQFSVOOWXWOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CN=C(C(=N1)N)C(=O)O |
Origin of Product |
United States |
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